Maurocalcine

Ryanodine receptor pharmacology Calcium signaling Excitation‑contraction coupling

Maurocalcine is the only calcin-family toxin combining sub-nanomolar RyR channel activation with intrinsic cell-penetrating functionality. Unlike imperatoxin A, which shares 82% sequence identity but fails to trigger SR Ca²⁺ release at any tested concentration, MCa induces robust Ca²⁺ release with an EC₅₀ of 17.5 nM. With 14 nM apparent affinity for cardiac RyR2 and a uniquely truncatable CPP scaffold (MCaUF1-9) that outperforms Tat and penetratin, MCa is the mandatory research tool for experiments requiring simultaneous RyR modulation and intracellular delivery. No generic RyR modulator or standard CPP replicates this dual function.

Molecular Formula C156H260N56O46S6
Molecular Weight 3858.8 Da
Cat. No. B1151375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaurocalcine
Molecular FormulaC156H260N56O46S6
Molecular Weight3858.8 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 98 %AA sequence: Gly-Asp-Cys3-Leu-Pro-His-Leu-Lys-Leu-Cys10-Lys-Glu-Asn-Lys-Asp-Cys16-Cys17-Ser-Lys-Lys-Cys21-Lys-Arg-Arg-Gly-Thr-Asn-Ile-Glu-Lys-Arg-Cys32-Arg-OHDisulfide bonds: Cys3-Cys17, Cys10-Cys21 and Cys16-Cys32Length (aa): 33

Maurocalcine: Scorpion-Derived 33-mer Peptide with Dual RyR Agonist and Cell-Penetrating Activity for Ion Channel Research and Intracellular Delivery


Maurocalcine (MCa) is a 33‑amino acid peptide toxin originally isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus, and is now primarily produced via solid‑phase chemical synthesis [REFS‑1]. MCa belongs to the calcin family of scorpion toxins and folds into an inhibitor cystine knot (ICK) motif stabilized by three disulfide bridges (Cys3‑Cys17, Cys10‑Cys21, and Cys16‑Cys32) [REFS‑2]. Structurally, MCa shares 82% sequence identity with imperatoxin A (IpTx A) from Pandinus imperator venom, yet lacks any consensus motif found in other scorpion toxins [REFS‑3]. Functionally, MCa acts as a cell‑permeable agonist of ryanodine receptor (RyR) channel subtypes 1, 2, and 3, and has been characterized as the first demonstrated example of an animal toxin peptide with efficient cell‑penetrating properties [REFS‑4].

Why In‑Class Scorpion Toxin Peptides Cannot Substitute for Maurocalcine in RyR‑Focused and CPP‑Based Applications


Despite sharing 82% sequence identity with imperatoxin A (IpTx A) and belonging to the same calcin toxin family, maurocalcine cannot be interchanged with IpTx A or other in‑class peptides due to fundamental functional divergence. Critically, IpTx A fails to induce Ca²⁺ release from sarcoplasmic reticulum (SR) vesicles at any tested concentration (0.5–40 µM), whereas maurocalcine triggers robust Ca²⁺ release with an EC₅₀ of 17.5 nM—a functional difference that is qualitative rather than merely quantitative [REFS‑1]. Additionally, MCa exhibits subtype‑selective affinity differences (14 nM apparent affinity for RyR2 vs. EC₅₀ of 2558 nM for RyR1 [³H]ryanodine binding) that IpTx A does not replicate [REFS‑2]. Finally, the cell‑penetrating peptide (CPP) functionality of MCa—the first animal toxin peptide ever demonstrated to possess efficient cell penetration—is not shared by most in‑class calcin toxins, making MCa unique as a dual‑function research tool that combines RyR channel modulation with intrinsic cellular delivery capability [REFS‑3]. Substitution with a generic RyR modulator or standard CPP would therefore sacrifice either the RyR‑targeting component or the delivery vector component of the experimental system.

Quantitative Differentiation Evidence for Maurocalcine Against Closest Analogs and Alternative Modulators


Maurocalcine Induces SR Ca²⁺ Release with EC₅₀ = 17.5 nM; Imperatoxin A Fails to Induce Any Release

In a direct head‑to‑head comparison using sarcoplasmic reticulum (SR) vesicle assays, synthetic maurocalcine (sMCa) induced Ca²⁺ release with an EC₅₀ of 17.5 nM, whereas imperatoxin A (IpTx A) tested across a concentration range of 0.5–40 µM completely failed to induce any SR Ca²⁺ release [REFS‑1]. This represents a qualitative functional divergence between two peptides sharing 82% sequence identity, where the analog lacks the primary functional activity of the target compound entirely.

Ryanodine receptor pharmacology Calcium signaling Excitation‑contraction coupling

Maurocalcine Apparent Affinity for RyR2 (14 nM) Is ~180‑Fold Higher Than Its EC₅₀ for RyR1 (2558 nM)

Maurocalcine exhibits pronounced subtype‑selective affinity differences across ryanodine receptor isoforms. In [³H]ryanodine binding assays, MCa enhances binding to RyR1 with an EC₅₀ of 2558 nM, while demonstrating an apparent affinity of 14 nM for RyR2 [REFS‑1]. The same study reports that MCa potentiates [³H]ryanodine binding on SR vesicles by 7‑fold (at pCa 5) with an apparent EC₅₀ of 12 nM, and MCa application to cultured myotubes produces a cytosolic Ca²⁺ increase due to release from 4‑chloro‑m‑cresol‑sensitive intracellular stores [REFS‑2].

Ryanodine receptor subtypes Ion channel selectivity Calcium channel pharmacology

Mini‑Maurocalcine Peptide MCaUF1‑9 Shows Superior Cell Penetration Efficiency Versus Tat, Penetratin, and Polyarginine

A comparative analysis of cell‑penetration efficacies demonstrates that MCaUF1‑9, a 9‑residue mini‑maurocalcine peptide derived from the hydrophobic face of full‑length MCa, exhibits very favorable cell‑penetration efficacy compared to three widely used reference CPPs: Tat, penetratin, and polyarginine [REFS‑1]. The peptide appears so specialized for cell penetration that its efficacy could not be significantly improved by site‑directed mutagenesis, suggesting that the maurocalcine scaffold is near‑optimized for this function [REFS‑2].

Cell‑penetrating peptides Intracellular delivery Peptide vector engineering

Arg24 Mutation Abolishes Maurocalcine Binding to RyR1; Other Mutants Show Reduced EC₅₀ and Lower Stimulation Efficacy

Alanine‑scanning mutagenesis of maurocalcine identified Arg24 as a critical residue for RyR1 binding: mutation of Arg24 abolishes the toxin's ability to modify [³H]ryanodine binding [REFS‑1]. All other active MCa mutants retained the ability to modify [³H]ryanodine binding, but exhibited decreased EC₅₀ values and lower stimulation efficacy compared to wild‑type MCa [REFS‑2]. Wild‑type MCa strongly potentiates [³H]ryanodine binding on SR vesicles by 7‑fold (at pCa 5) with an apparent EC₅₀ of 12 nM [REFS‑3].

Structure‑activity relationship Ryanodine receptor binding Peptide mutagenesis

Maurocalcine‑Derived Peptides Enable CPP Functionality with Cys‑to‑Abu Substitution and Truncation to 9 Residues

Full‑length maurocalcine (33 amino acids, three disulfide bridges) can be engineered into smaller CPPs through systematic Cys residue replacement with isosteric 2‑aminobutyric acid (Abu) and sequence truncation down to peptides as short as 9 residues [REFS‑1]. All truncated maurocalcine analogues examined retained cell penetration properties, indicating that the maurocalcine sequence is highly specialized for CPP functionality [REFS‑2]. In contrast, most other CPPs lose activity upon substantial truncation or require specific structural motifs.

Peptide engineering Disulfide bond elimination Cell‑penetrating peptide optimization

Maurocalcine Distinguishes from Peptide A (II‑III Loop Mimic) by Producing Ca²⁺ Release (Not Inhibition) and Distinct Subconductance States

In a direct comparative study, maurocalcine (sMCa) and peptide A (pA, the II‑III loop peptide of the α₁ₛ‑dihydropyridine receptor) produced opposite functional effects on RyR1. sMCa (10 nM to 1 µM) induced long‑lived subconductance states at 48% of full conductance, with occasional transitions to 29% [REFS‑1]. In contrast, pA stabilized long‑lived channel closures with occasional burst transitions to 65% and 86% of full conductance, and pA completely inhibited Ca²⁺‑, caffeine‑, and sMCa‑induced Ca²⁺ release from SR vesicles [REFS‑2].

Excitation‑contraction coupling Dihydropyridine receptor RyR1 gating mechanisms

Evidence‑Backed Application Scenarios Where Maurocalcine Outperforms Closest Analogs


RyR1‑Mediated SR Ca²⁺ Release Assays Where Imperatoxin A Is Inactive

For experiments requiring pharmacological activation of RyR1‑mediated Ca²⁺ release from sarcoplasmic reticulum vesicles or intact myotubes, maurocalcine is the mandatory choice over imperatoxin A. As established in Section 3, IpTx A completely fails to induce SR Ca²⁺ release at concentrations up to 40 µM, whereas MCa triggers robust release with EC₅₀ = 17.5 nM [REFS‑1]. Researchers studying skeletal muscle excitation‑contraction coupling or validating RyR1 modulatory compounds should select MCa rather than IpTx A when the experimental endpoint requires RyR1 channel opening and Ca²⁺ efflux.

Cardiac‑Specific RyR2 Modulation Requiring Sub‑100 nM Apparent Affinity

For studies targeting the cardiac ryanodine receptor isoform (RyR2), maurocalcine offers an apparent affinity of 14 nM [REFS‑1], which is approximately 183‑fold higher than its EC₅₀ at the skeletal muscle isoform RyR1 (2558 nM) [REFS‑2]. This subtype‑selective profile makes MCa particularly suitable for cardiac‑focused calcium signaling experiments, including investigations of arrhythmogenic Ca²⁺ leak, store‑overload‑induced Ca²⁺ release, or RyR2‑specific pharmacological screening, where low nanomolar concentrations are both experimentally practical and physiologically relevant.

Intracellular Delivery Vector Development Requiring Validated Superiority Over Tat and Penetratin

For researchers engineering intracellular delivery systems, maurocalcine‑derived peptides (particularly MCaUF1‑9) offer demonstrated superior cell‑penetration efficacy compared to the industry‑standard CPPs Tat, penetratin, and polyarginine [REFS‑1]. The maurocalcine scaffold also uniquely tolerates extensive truncation (down to 9 residues) and disulfide bond elimination (via Cys→Abu substitution) without loss of CPP activity [REFS‑2]. These features make MCa‑based vectors a procurement priority over generic CPP alternatives when designing cargo‑delivery systems that require compact size, synthetic simplicity, or enhanced penetration efficiency.

pH‑Sensitive Cancer Cell Targeting Leveraging MCaUF1‑9 Enhanced Penetration at Acidic pH

The mini‑maurocalcine peptide MCaUF1‑9 exhibits pH‑sensitive cell penetration, with significantly enhanced cellular uptake at acidic pH due to protonation of the His6 residue [REFS‑1]. This property enables preferential targeting of cancer cells in vivo, where the tumor microenvironment is characteristically more acidic than surrounding normal tissue [REFS‑2]. Researchers developing tumor‑selective drug delivery systems or imaging agents should consider maurocalcine‑derived peptides over pH‑insensitive CPP alternatives to achieve microenvironment‑responsive intracellular cargo delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maurocalcine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.